Bienvenue dans la boutique en ligne BenchChem!

F15845

Sodium channel pharmacology Cardiac electrophysiology Selectivity profiling

F15845 selectively inhibits cardiac Nav1.5 persistent sodium current without altering heart rate or blood pressure. Demonstrated anti-ischemic efficacy with i.v. ED50 0.05 mg·kg⁻¹ against ST elevation. Ideal for ischemia-reperfusion arrhythmia models, demand ischemia studies, and INaP inhibitor benchmarking where QT/APD prolongation must be avoided. Oral bioavailability enables chronic pretreatment regimens.

Molecular Formula C20H25NO2S2
Molecular Weight 375.6 g/mol
CAS No. 470454-73-0
Cat. No. B1246769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF15845
CAS470454-73-0
Synonyms3-(3-(2-methoxyphenylthio)-2-methylpropyl)amino-3,4-dihydro-2H-1,5-benzoxathiepine
F 15845
F-15845
F15845
Molecular FormulaC20H25NO2S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC
InChIInChI=1S/C20H25NO2S2/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16/h3-10,15-16,21H,11-14H2,1-2H3/t15-,16+/m0/s1
InChIKeyHZQHAAFWVRDHMZ-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F15845 (CAS 470454-73-0): A Selective Persistent Sodium Current (INaP) Blocker for Cardiac Ischemia Research and Anti-Anginal Development


F15845 (3-(R)-[3-(2-methoxyphenylthio-2-(S)-methylpropyl]amino-3,4-dihydro-2H-1,5 benzoxathiepine bromhydrate) is a small molecule pharmacological agent developed by Pierre Fabre Research Centre that selectively inhibits the persistent/late sodium current (INaP, INaL) through the cardiac voltage-gated sodium channel Nav1.5 [1]. The compound represents a targeted approach for myocardial ischemia-related pathologies, including angina pectoris and ischemia-induced arrhythmias, without exerting hemodynamic effects such as heart rate or blood pressure reduction [2]. F15845 has advanced to Phase II clinical investigation and is characterized by a molecular formula of C20H25NO2S2 and a molar mass of 375.55 g·mol−1 [3].

Why F15845 Cannot Be Substituted by Other Late Sodium Current Blockers: A Question of Selectivity, Hemodynamic Neutrality, and Preclinical Validation


Direct substitution of F15845 with other late INa blockers or alternative anti-anginal agents is scientifically unsound due to substantial divergence in molecular selectivity for Nav1.5-mediated persistent current, pronounced differences in off-target ion channel activity (particularly peak sodium and potassium currents), and distinct hemodynamic profiles. While ranolazine, GS-458967, and eleclazine share a common INaL inhibitory mechanism, they exhibit widely varying degrees of functional selectivity and in vivo efficacy in validated preclinical models of demand ischemia [1]. Furthermore, unlike heart-rate-lowering agents such as ivabradine or beta-blockers, F15845 confers anti-ischemic and anti-arrhythmic protection without altering cardiac hemodynamics, a critical advantage for patient populations intolerant of bradycardic or hypotensive side effects [2]. The quantitative evidence below substantiates that F15845 occupies a unique and non-interchangeable position among Nav1.5 modulators.

F15845 Comparative Evidence: Directly Quantified Differentiation from Ranolazine, GS-458967, Eleclazine, and Lidocaine


F15845 Exhibits Superior Selectivity for Late vs. Peak Sodium Current Compared to Ranolazine, Lidocaine, and Eleclazine

F15845 demonstrates a functionally advantageous selectivity window for inhibiting late sodium current (INaL) over peak sodium current (INaP), a critical safety feature absent in less selective agents. While F15845 achieves a 23% reduction in INaL at 10 µM, it minimally affects peak current [1]. In direct comparison, ranolazine (IC50: 17 µM INaL vs. 1329 µM INaP) and lidocaine (IC50: 29 µM INaL vs. 367 µM INaP) exhibit lower potency and a narrower selectivity margin [1]. Eleclazine (GS-6615), though more potent (INaL IC50: 0.62 µM), demonstrates a significantly reduced selectivity ratio (51 µM INaP), translating to a higher potential for peak current blockade at therapeutic concentrations [1]. The ultra-selective agent GS-458967 (INaL IC50: 333 nM; INaP block <15% at 333 nM) surpasses F15845 in potency but has not been advanced to the same clinical stage as F15845 [1]. This data underscores F15845's balanced profile of potent INaL inhibition combined with preserved Nav1.5 peak function.

Sodium channel pharmacology Cardiac electrophysiology Selectivity profiling

F15845 Confers Anti-Ischemic ST Segment Elevation Suppression Without Heart Rate or Blood Pressure Modification

A defining characteristic of F15845 is its ability to mitigate myocardial ischemia without the hemodynamic perturbations that limit the utility of beta-blockers and ivabradine. In an anesthetized rabbit model of regional myocardial ischemia, F15845 administered intravenously (ED50 = 0.05 mg·kg−1) or orally (ED50 = 0.13 mg·kg−1) dose-dependently and potently inhibited ST segment elevation—a quantitative electrocardiographic marker of ischemic injury—without affecting heart rate or blood pressure [1]. In contrast, standard anti-anginal agents such as ivabradine and beta-blockers produce therapeutic benefit largely through heart rate reduction (e.g., ivabradine reduces heart rate dose-dependently with an ED50 of 4.7 mg/kg in animal models) . This direct anti-ischemic action in the absence of bradycardic or hypotensive side effects positions F15845 as a unique candidate for patients with angina who are hemodynamically compromised or intolerant of rate-lowering therapy.

Anti-ischemic efficacy Hemodynamic neutrality In vivo angina models

F15845 Prevents Ischemia-Induced Lethal Arrhythmias Without Prolonging Action Potential Duration

F15845 exhibits robust anti-arrhythmic efficacy in integrative models of ischemia-induced arrhythmias, a property not consistently observed with other late INa blockers. In a rat coronary ligation model, F15845 significantly prevented fatal ventricular fibrillation and ventricular tachycardia, reducing the incidence of these lethal arrhythmias without modifying heart rate or blood pressure [1]. Crucially, F15845 does not prolong action potential duration (APD) or the QT interval, surrogates for pro-arrhythmic liability, as evidenced by its lack of effect on APD in rabbit Purkinje fibers and guinea pig papillary muscle [1]. In contrast, ranolazine, while effective against ventricular tachycardia, is known to cause mild QT interval prolongation at higher concentrations (a class effect of many INaL inhibitors) [2]. Furthermore, F15845 dose-dependently increased the dose threshold of aconitine required to induce ventricular arrhythmias, indicating a direct anti-arrhythmic mechanism distinct from simple ischemia reduction [1].

Anti-arrhythmic activity Cardiac safety Ventricular fibrillation

F15845 Demonstrates Potent Cardioprotection in Isolated Heart Models of Ischemic Contracture (IC50 = 0.64 µM)

In a guinea pig isolated perfused heart (Langendorff) model subjected to global ischemia, F15845 significantly reduced ischemia-induced diastolic contracture with an IC50 of 0.64 × 10⁻⁶ mol·L⁻¹ (0.64 µM), confirming direct cardioprotective efficacy at the organ level [1]. Importantly, F15845 did not affect basal cardiac function or action potential shape in this model, underscoring its safety margin. This protective effect is mechanistically linked to inhibition of veratridine-activated persistent sodium current (INaP IC50 = 1.58 × 10⁻⁶ mol·L⁻¹) [1]. In comparison, ranolazine, the prototype late INa blocker, exhibits an INaL IC50 of 17 µM in ventricular myocytes, suggesting F15845 is approximately 10-fold more potent in cellular assays of INaP blockade [2]. This enhanced potency translates to effective cardioprotection at lower concentrations, potentially reducing off-target effects and improving the therapeutic window.

Cardioprotection Ischemic contracture Langendorff heart

F15845 Exhibits Robust Oral Bioavailability and Dose-Dependent Anti-Anginal Efficacy in Canine Demand Ischemia

F15845 demonstrates significant oral bioavailability, achieving anti-anginal efficacy in an anesthetized dog model of demand ischemia with an oral ED50 of 0.13 mg·kg⁻¹ in rabbits [1]. In dogs, F15845 administered intravenously at 0.63 mg·kg⁻¹ produced a 70 ± 8% inhibition of epicardial ST segment changes, a quantitative measure of ischemic severity, again without hemodynamic alteration [1]. This high oral potency contrasts with the clinical requirement for ranolazine, which is typically dosed at 500-1000 mg twice daily due to lower oral bioavailability and extensive first-pass metabolism [2]. While direct bioavailability percentages are not reported in the primary literature for F15845, the low oral ED50 relative to intravenous ED50 (0.13 vs. 0.05 mg·kg⁻¹) suggests favorable absorption and minimal first-pass degradation, attributes critical for chronic oral therapy.

Oral bioavailability In vivo efficacy Angina model

F15845: Validated Preclinical and Industrial Application Scenarios Based on Direct Comparative Evidence


Preclinical Investigation of Ischemia-Induced Arrhythmias Without Pro-Arrhythmic Confounds

F15845 is uniquely suited for in vivo and ex vivo models of ischemia-reperfusion arrhythmias (e.g., rat coronary ligation, Langendorff perfused heart) where concomitant QT prolongation or action potential duration (APD) prolongation must be avoided. The compound's demonstrated ability to suppress ventricular fibrillation and tachycardia without affecting APD or QT interval [1] enables clean mechanistic studies of INaP's role in arrhythmogenesis, unlike ranolazine or Class III agents that introduce confounding pro-arrhythmic signals.

Pharmacological Differentiation in Demand Ischemia/Angina Models Requiring Hemodynamic Neutrality

F15845 is the compound of choice for experimental angina protocols (e.g., anesthetized dog or rabbit models of demand ischemia) where heart rate and blood pressure must remain unperturbed to isolate direct cardiac anti-ischemic effects. Its potent inhibition of ST segment elevation (ED50 i.v. 0.05 mg·kg⁻¹; p.o. 0.13 mg·kg⁻¹) without hemodynamic alteration [2] allows researchers to evaluate pure INaP-mediated cardioprotection, circumventing the bradycardic and hypotensive confounders inherent to beta-blockers, ivabradine, and calcium channel blockers.

Lead Optimization and SAR Studies Targeting Selective Nav1.5 Late Current Blockade

Medicinal chemistry and pharmacology teams developing next-generation INaP inhibitors can utilize F15845 as a benchmark compound for selectivity profiling. Its balanced selectivity (minimal peak INa blockade at therapeutic concentrations) [3] provides a structural and functional reference point for optimizing the therapeutic window. Comparative IC50 data against ranolazine, GS-458967, and eleclazine [3] further enable rigorous benchmarking in high-throughput patch-clamp and multi-electrode array (MEA) assays.

In Vivo Cardioprotection and Infarct Size Reduction Studies

F15845 is directly applicable in small and large animal models of myocardial infarction where short- and long-term cardioprotection are primary endpoints. The compound's sub-micromolar efficacy in reducing ischemic contracture (IC50 0.64 µM) [4] and its demonstrated oral bioavailability [4] make it suitable for both acute intravenous intervention and chronic oral pre-treatment regimens, facilitating translational research on INaP inhibition as a cardioprotective strategy.

Quote Request

Request a Quote for F15845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.